molecular formula C9H10N2 B6265940 N-methyl-1H-indol-5-amine CAS No. 149555-66-8

N-methyl-1H-indol-5-amine

Cat. No.: B6265940
CAS No.: 149555-66-8
M. Wt: 146.19 g/mol
InChI Key: UTIPTKYYZQIJLI-UHFFFAOYSA-N
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Description

N-methyl-1H-indol-5-amine: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methyl group attached to the nitrogen atom and an amine group at the 5-position of the indole ring. Indoles are known for their biological activity and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

    Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to introduce the amine group at the 5-position of the indole ring.

Industrial Production Methods: Industrial production of N-methyl-1H-indol-5-amine typically involves large-scale application of the Fischer Indole Synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-1H-indol-5-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-methyl-1H-indol-5-amine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in the development of new drugs and therapeutic agents .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-methyl-1H-indol-5-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-methyl-1H-indol-5-amine is unique due to the specific positioning of the methyl and amine groups on the indole ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

CAS No.

149555-66-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-1H-indol-5-amine

InChI

InChI=1S/C9H10N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3

InChI Key

UTIPTKYYZQIJLI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)NC=C2

Purity

95

Origin of Product

United States

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